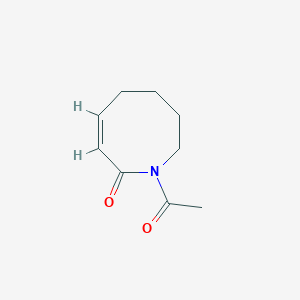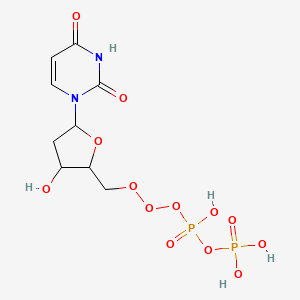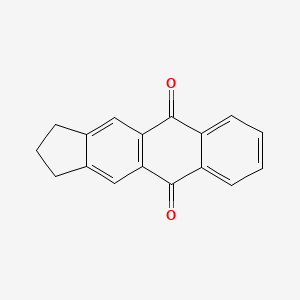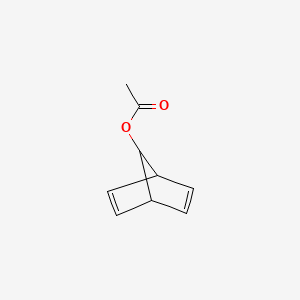
Cadmium didecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a cadmium salt of decanoic acid and is known for its various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium didecanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with decanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the cadmium salt. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where cadmium oxide or cadmium carbonate is reacted with decanoic acid under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure consistent quality and high yield of the product .
Chemical Reactions Analysis
Types of Reactions: Cadmium didecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and decanoic acid.
Substitution: this compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Various metal salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide and decanoic acid derivatives.
Reduction: Cadmium metal and decanoic acid.
Substitution: Metal didecanoates and cadmium salts.
Scientific Research Applications
Cadmium didecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based compounds and materials.
Biology: Studied for its potential effects on biological systems and its role in various biochemical processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of cadmium didecanoate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by inducing oxidative stress, interfering with calcium signaling, and affecting various signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These interactions can lead to cellular damage, apoptosis, and other toxic effects .
Comparison with Similar Compounds
- Cadmium decanoate
- Cadmium acetate
- Cadmium chloride
- Cadmium sulfate
Comparison: Cadmium didecanoate is unique due to its specific molecular structure and properties. Compared to other cadmium salts, this compound has distinct solubility, reactivity, and toxicity profiles. Its long-chain fatty acid component (decanoic acid) imparts unique characteristics that differentiate it from other cadmium compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
2847-16-7 |
|---|---|
Molecular Formula |
C20H38CdO4 |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
cadmium(2+);decanoate |
InChI |
InChI=1S/2C10H20O2.Cd/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
QOUHCGDKCVHHKB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


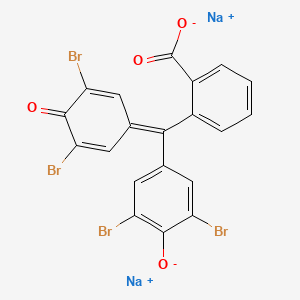
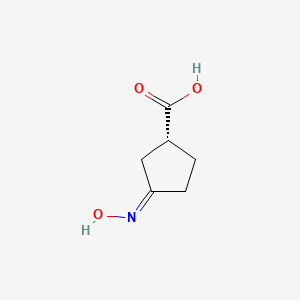
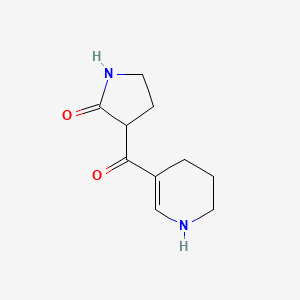


![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
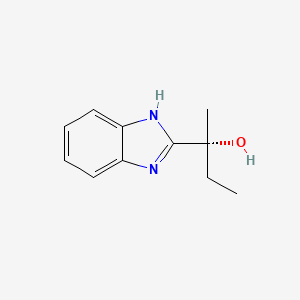
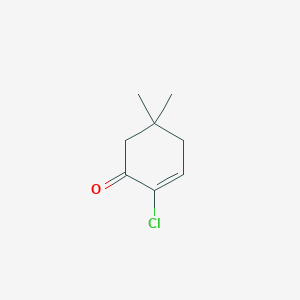
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
